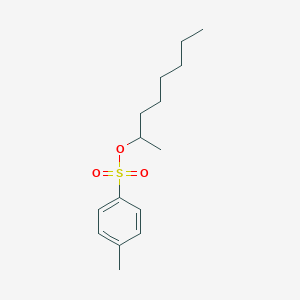
octan-2-yl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
octan-2-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C15H24O3S. It is an ester derivative of p-toluenesulfonic acid, where the sulfonic acid group is esterified with 1-methylheptyl alcohol. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-toluenesulfonic acid 1-methylheptyl ester typically involves the esterification of p-toluenesulfonic acid with 1-methylheptyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid itself. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
On an industrial scale, the production of p-toluenesulfonic acid 1-methylheptyl ester follows similar principles but is optimized for large-scale operations. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and recrystallization to obtain the pure ester .
Analyse Des Réactions Chimiques
Types of Reactions
octan-2-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The ester group can be replaced by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Major Products Formed
Nucleophilic substitution: The major products are the substituted sulfonate esters and the corresponding nucleophiles.
Hydrolysis: The major products are p-toluenesulfonic acid and 1-methylheptyl alcohol.
Applications De Recherche Scientifique
octan-2-yl 4-methylbenzenesulfonate is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of p-toluenesulfonic acid 1-methylheptyl ester involves its ability to act as a strong acid and a good leaving group. In nucleophilic substitution reactions, the ester group is readily displaced by nucleophiles due to the electron-withdrawing nature of the sulfonate group. This facilitates the formation of new bonds and the synthesis of various organic compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- p-Toluenesulfonic acid methyl ester
- p-Toluenesulfonic acid ethyl ester
- p-Toluenesulfonic acid butyl ester
Uniqueness
octan-2-yl 4-methylbenzenesulfonate is unique due to its longer alkyl chain compared to other similar esters. This longer chain can impart different physical properties such as solubility and boiling point, making it suitable for specific applications where other esters may not be as effective .
Propriétés
Formule moléculaire |
C15H24O3S |
|---|---|
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
octan-2-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H24O3S/c1-4-5-6-7-8-14(3)18-19(16,17)15-11-9-13(2)10-12-15/h9-12,14H,4-8H2,1-3H3 |
Clé InChI |
XXDKRMQJHKMZPC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)OS(=O)(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


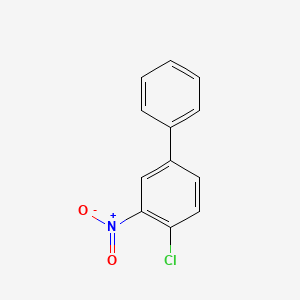
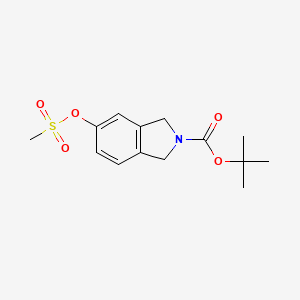
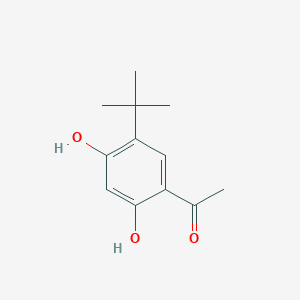
![Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)-](/img/structure/B8651040.png)
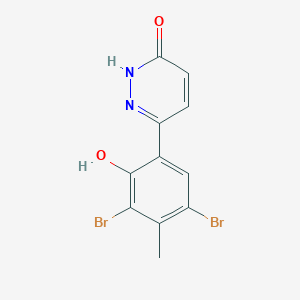
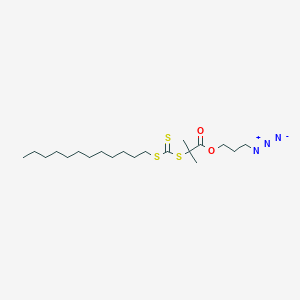
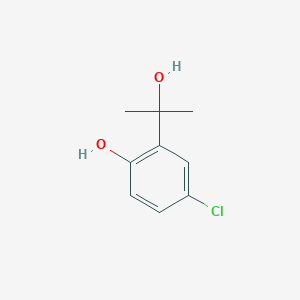
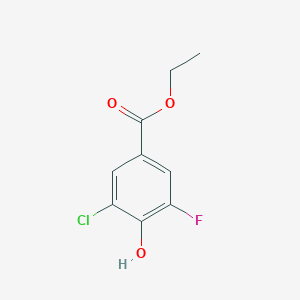
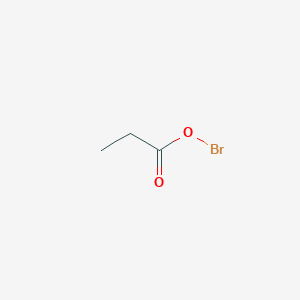


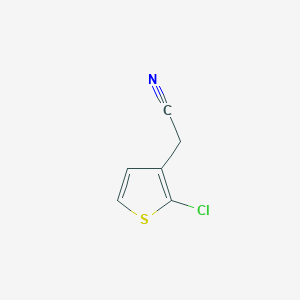
![N-[(4-fluorophenyl)methyl]-2-oxo-1,3-dihydroindole-5-sulfonamide](/img/structure/B8651094.png)

